molecular formula C13H13NO B181316 alpha-Phenylpyridine-2-ethanol CAS No. 2294-74-8

alpha-Phenylpyridine-2-ethanol

Cat. No. B181316
CAS RN: 2294-74-8
M. Wt: 199.25 g/mol
InChI Key: NPVKVVBMSCQGAS-UHFFFAOYSA-N
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Description

Alpha-Phenylpyridine-2-ethanol (APPE) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APPE is a chiral compound that has a pyridine ring and a phenyl group attached to an ethanol molecule. The synthesis of APPE is relatively simple, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Alpha-Phenylpyridine-2-ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, alpha-Phenylpyridine-2-ethanol has been investigated for its potential as an antidepressant and anxiolytic agent. In agriculture, alpha-Phenylpyridine-2-ethanol has been studied for its ability to enhance plant growth and resistance to environmental stressors. In materials science, alpha-Phenylpyridine-2-ethanol has been explored for its potential use as a chiral building block in the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of alpha-Phenylpyridine-2-ethanol is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of these neurotransmitters in animal models, which may contribute to its anxiolytic and antidepressant effects.

Biochemical And Physiological Effects

Alpha-Phenylpyridine-2-ethanol has been shown to have a variety of biochemical and physiological effects. In animal models, alpha-Phenylpyridine-2-ethanol has been shown to reduce anxiety-like behaviors and increase exploratory behavior. Additionally, alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth of new neurons. alpha-Phenylpyridine-2-ethanol has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Phenylpyridine-2-ethanol in lab experiments is its relatively simple synthesis method. Additionally, alpha-Phenylpyridine-2-ethanol is a chiral compound, which allows for the study of its enantiomers and their potential differences in activity. However, one limitation of using alpha-Phenylpyridine-2-ethanol in lab experiments is its low solubility in water, which may limit its potential applications in aqueous systems.

Future Directions

There are many potential future directions for alpha-Phenylpyridine-2-ethanol research. In medicine, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as an antidepressant and anxiolytic agent. Additionally, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a neuroprotective agent in the treatment of neurodegenerative diseases. In agriculture, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as a plant growth enhancer and stress resistance agent. Finally, in materials science, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a chiral building block in the synthesis of novel materials.

properties

CAS RN

2294-74-8

Product Name

alpha-Phenylpyridine-2-ethanol

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-phenyl-2-pyridin-2-ylethanol

InChI

InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2

InChI Key

NPVKVVBMSCQGAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O

Other CAS RN

2294-74-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.65 grams (0.05 mole) of 2-picoline in 40 milliliters of ether was added, with stirring, to a solution of phenyllithium (0.05 mole) in 30 milliliters of benzene diluted with 50 milliliters of ether. The solution was refluxed for 1 hour and then cooled to 0° C.; a solution of 5.3 grams (0.05 mole) of benzaldehyde in 30 milliliters of ether was added slowly at 0° C. The reaction mixture was stirred at room temperature for 30 minutes. Water was added, and the organic layer was separated and washed with water. Methylene chloride (100 milliliters) was added; the solution was dried over magnesium sulfate and evaporated under reduced pressure to give a solid. The solid was stirred with 50 milliliters of ether, filtered, and washed with 20 milliliters of ether to give 4.1 grams (40%) of virtually pure product. Recrystallization from 1:1 hexane-acetone gave plates, m.p. 105°-107° C. (Lit. m.p., 110° C., Beyerman, H. C., W. Eveleens, and Y. M. F. Muller, Rec. Trav. Chim., 75, 1956, p. 63).
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

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